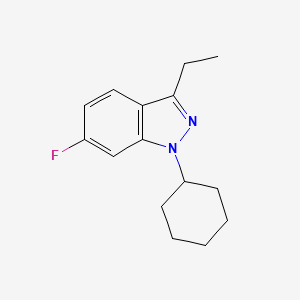

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Description

BenchChem offers high-quality 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-ethyl-6-fluoroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCMOJDLYLBPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431973 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224048-17-3 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization methods for the novel compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this specific substituted indazole. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for the preparation and validation of this molecule.

Introduction to the Indazole Scaffold and the Significance of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] The therapeutic potential of indazoles is exemplified by several FDA-approved drugs, such as the antiemetic Granisetron and the chemotherapy agent Lonidamine.[2]

The subject of this guide, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is a specifically substituted derivative with features that suggest potential for novel biological activity. The substituents are:

-

1-Cyclohexyl group: The presence of a bulky, lipophilic cyclohexyl group at the N1 position can significantly influence the molecule's solubility, membrane permeability, and interaction with biological targets.

-

3-Ethyl group: Alkyl substitution at the C3 position is a common feature in bioactive indazoles and can play a role in modulating the compound's binding affinity and metabolic stability.[2]

-

6-Fluoro group: The incorporation of a fluorine atom can alter the electronic properties of the indazole ring system, influence metabolic pathways, and potentially enhance binding interactions through hydrogen bonding or other electrostatic effects.[10]

Given these structural features, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents a promising candidate for investigation in various therapeutic areas.

Caption: Chemical structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. These values are estimated based on the known properties of structurally related compounds and computational models.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉FN₂ |

| Molecular Weight | 246.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 90 - 110 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

| pKa | 12-14 (indazole NH) |

| LogP | 3.5 - 4.5 |

Proposed Synthesis and Purification Strategy

A plausible and efficient synthetic route for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be adapted from established methods for the synthesis of substituted indazoles.[11] A proposed two-step synthesis is outlined below, starting from commercially available 6-fluoro-1H-indazole.

Caption: Proposed synthesis workflow for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Cyclohexyl-6-fluoro-1H-indazole

-

To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-cyclohexyl-6-fluoro-1H-indazole.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the indazole nitrogen, forming the nucleophile. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

-

Dissolve 1-cyclohexyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product, 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Causality Behind Experimental Choices: The use of a strong base like n-BuLi at low temperatures allows for the selective deprotonation at the C3 position of the indazole ring. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the organolithium intermediate. Ethyl iodide serves as the electrophile to introduce the ethyl group.

Standard Analytical Characterization Methods

The identity and purity of the synthesized 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for the characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Expected Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, with coupling patterns influenced by the fluorine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the cyclohexyl group (a series of multiplets) should also be present.[11][12][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (J-C-F).[11][12]

-

HRMS (High-Resolution Mass Spectrometry): This will provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the molecule.[11][12]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the aromatic rings, and a C-F stretching band.[11][12]

Potential Biological Significance and Research Directions

Substituted indazoles are of significant interest in drug discovery.[3][5] Derivatives of the indazole scaffold have been investigated for a multitude of therapeutic applications, including:

-

Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[6][7]

-

Inflammatory Diseases: Acting as inhibitors of signaling pathways involved in inflammation.[6]

-

Infectious Diseases: Showing promise as antibacterial, antifungal, and antiprotozoal agents.[8][14]

The unique combination of substituents in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole makes it a compelling candidate for screening in various biological assays to explore its potential as a novel therapeutic agent.

Safety Considerations

While specific toxicity data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Similar heterocyclic compounds may cause skin and eye irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

References

- Wiley-VCH. (2007). Supporting Information.

- PubChem. 6-Fluoro-1H-indazole.

- PubChem. 1H-Indazole.

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Fisher Scientific. SAFETY DATA SHEET.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.

- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.

- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.

- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.

- PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.

- Taylor & Francis. Indazole – Knowledge and References.

- Organic Chemistry Portal. Indazole synthesis.

- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

- Supporting Information.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 10. ossila.com [ossila.com]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

Structure Elucidation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise substitution pattern on the indazole ring system is critical for biological activity, making unambiguous structure elucidation a paramount step in drug discovery and development. This guide provides an in-depth, field-proven methodology for the complete structural characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a representative multi-substituted indazole. We will detail a synergistic workflow integrating mass spectrometry, advanced multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR), and single-crystal X-ray crystallography. The focus will be on not just the application of these techniques, but the causal logic behind their sequential and integrated use to resolve common challenges such as N-alkylation regiochemistry.

The Primary Challenge: Synthesis and N-Alkylation Regioselectivity

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 alkylated regioisomers.[1][5][6] The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic control during alkylation can lead to significant amounts of the 2H-isomer.[3][5] Therefore, the first and most critical step in the structure elucidation is to definitively confirm that the cyclohexyl group is attached to the N1 position.

A plausible synthetic route involves the N-alkylation of 3-ethyl-6-fluoro-1H-indazole. Reaction conditions, such as the choice of base and solvent, play a crucial role in directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation for many indazole substrates.[1][6][7] Conversely, Mitsunobu conditions can favor the N2 isomer.[7] Independent of the synthetic strategy, rigorous analytical confirmation of the substitution pattern is non-negotiable.

Foundational Analysis: Mass Spectrometry (MS)

The initial analytical step should always be mass spectrometry to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.[8][9]

Expected HRMS Data:

-

Molecular Formula: C₁₅H₁₉FN₂

-

Calculated Monoisotopic Mass: 246.1532 g/mol

-

Expected Ion (ESI+): [M+H]⁺ at m/z 247.1611

Electron Ionization (EI) GC-MS can also be valuable for observing characteristic fragmentation patterns.[10] For indazoles, common fragmentations include the loss of the N-alkyl substituent and cleavages within the alkyl chain, providing preliminary structural clues.[10]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap).

-

Acquisition Mode: Acquire data in positive ion mode (ESI+) over a scan range of m/z 100-1000.

-

Data Analysis: Extract the accurate mass for the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it against the theoretical value for C₁₅H₁₉FN₂. The mass deviation should be within 5 ppm.[9]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives in solution.[11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the initial map of the proton environments. Key regions of interest for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole are:

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the fluorinated benzene ring will exhibit splitting patterns dictated by both H-H and H-F couplings.

-

Cyclohexyl Region (δ 1.2-4.5 ppm): The methine proton attached to N1 (H-1') will be the most downfield signal in this group due to the deshielding effect of the nitrogen. The remaining methylene protons will appear as complex multiplets.

-

Ethyl Region (δ 1.3-3.0 ppm): A characteristic quartet for the methylene group and a triplet for the methyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired as a proton-decoupled experiment, confirms the number of unique carbon environments. The fluorine atom will induce C-F coupling, which is observable as splitting of the carbon signals, particularly for C6 and its neighbors (C5, C7). Comparing the chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) is a key method for distinguishing N1 and N2 isomers.[11][12]

¹⁹F NMR Spectroscopy: The Fluorine Probe

A ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. The chemical shift and coupling to neighboring protons (³JHF and ⁴JHF) are diagnostic. For a 6-fluoro substituent, the ¹⁹F signal will typically appear as a doublet of doublets due to coupling with H5 and H7.[13][14]

2D NMR: Unambiguous Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential to connect the pieces of the puzzle provided by the 1D spectra.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (³JHH) coupling networks, allowing for the tracing of connectivity within the ethyl, cyclohexyl, and aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of most carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N1 regiochemistry. It reveals correlations between protons and carbons over two to three bonds. The definitive correlation will be from the N1-cyclohexyl methine proton (H-1') to the indazole bridgehead carbon C7a. A correlation to C3 would also be expected. The absence of a strong correlation from H-1' to C3a is also indicative of the N1 isomer.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity. For the N1 isomer, a NOE correlation should be observed between the N1-cyclohexyl methine proton (H-1') and the proton at the C7 position of the indazole ring.

Integrated NMR Workflow

Caption: Integrated NMR workflow for structure elucidation.

Definitive HMBC/NOESY Correlations for N1-Substitution

Caption: Key 2D NMR correlations confirming N1-cyclohexyl substitution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[13]

-

1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs. Ensure sufficient resolution in both dimensions. For HMBC, optimize for a long-range coupling constant of ~8 Hz. For NOESY, use a mixing time of 500-800 ms.

-

Data Processing: Process all spectra using appropriate window functions and perform baseline correction.

-

Analysis: Systematically assign all signals starting with the least complex regions (e.g., ethyl group) and using the 2D correlations to build the full structure. Critically analyze the HMBC and NOESY spectra for the key correlations that confirm the N1-substitution pattern.

Table 1: Predicted NMR Data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (in CDCl₃)

| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations from ¹H |

| 3 | - | - | - | ~145.0 | H-1', H-2'' |

| 3a | - | - | - | ~122.5 | H-4, H-5 |

| 4 | ~7.65 | dd | JHF=~9, JHH=~9 | ~121.0 (d) | C-3a, C-5, C-7a |

| 5 | ~6.90 | ddd | JHH=~9, ~2; JHF=~9 | ~110.0 (d, ¹JCF=~25) | C-3a, C-4, C-6, C-7 |

| 6 | - | - | - | ~160.0 (d, ¹JCF=~240) | - |

| 7 | ~7.25 | dd | JHH=~9, JHF=~5 | ~98.0 (d, ²JCF=~25) | C-5, C-6, C-7a |

| 7a | - | - | - | ~141.0 | H-1', H-4, H-7 |

| 1' (CH) | ~4.20 | tt | J=~12, ~4 | ~58.0 | C-3, C-7a, C-2', C-6' |

| 2', 6' (CH₂) | ~2.0-2.2 | m | - | ~32.0 | C-1', C-3', C-4', C-5' |

| 3', 5' (CH₂) | ~1.8-1.9 | m | - | ~25.5 | C-1', C-2', C-4', C-6' |

| 4' (CH₂) | ~1.3-1.5 | m | - | ~26.0 | C-2', C-3', C-5', C-6' |

| 1'' (CH₂) | ~2.95 | q | J=~7.5 | ~21.5 | C-3, C-2'' |

| 2'' (CH₃) | ~1.40 | t | J=~7.5 | ~14.0 | C-3, C-1'' |

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure, including absolute stereochemistry if applicable.[15][16] It provides precise bond lengths, bond angles, and a three-dimensional model of the molecule as it exists in the crystal lattice.[17] This technique serves as the ultimate arbiter, confirming the results of the spectroscopic analysis.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[16]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[15] Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters until the calculated diffraction pattern closely matches the experimental data.[18]

-

Analysis: Generate a final structural model (e.g., an ORTEP diagram) and analyze the geometric parameters to confirm connectivity and conformation.

Conclusion: An Integrated and Self-Validating System

The structure elucidation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a case study in the power of a multi-technique, integrated analytical approach. Each experiment provides a layer of evidence that validates the others. HRMS confirms the elemental formula. A complete suite of 1D and 2D NMR experiments establishes the chemical environment, connectivity, and, critically, the N1-alkylation regiochemistry. Finally, X-ray crystallography offers irrefutable proof of the solid-state structure. This rigorous, self-validating workflow ensures the highest level of confidence in the molecular structure, a critical requirement for advancing a compound in the drug development pipeline.

References

-

Gomez, D., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available from: [Link]

-

Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

-

Goggin, M. M., et al. (2015). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. Available from: [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11493–11500. Available from: [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5183. Available from: [Link]

-

Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14076-14092. Available from: [Link]

-

Wang, X., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379. Available from: [Link]

-

Gomez, D., et al. (2017). 19 F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available from: [Link]

-

SpectraBase. (n.d.). 3-Fluoro-indazole. Retrieved from [Link]

-

Bunev, A. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170–179. Available from: [Link]

-

Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6653. Available from: [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]

-

Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity. Available from: [Link]

-

Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available from: [Link]

-

ResearchGate. (n.d.). X‐Ray Crystallography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Blow, D. (2002). X ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 154-163. Available from: [Link]

-

Jones, P. G. (2012). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacy and Pharmacology, 2(10), 570-575. Available from: [Link]

-

Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). A synthetic route for the preparation of 1H-indazole derivatives 3. Retrieved from [Link]

-

ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. Available from: [Link]

-

ResearchGate. (n.d.). Scheme-II: Synthetic route of indazole-3-ones (I1-10). Retrieved from [Link]

-

ResearchGate. (2013). Spectrophotometric Determination of 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. research.ucc.ie [research.ucc.ie]

- 7. pure.mpg.de [pure.mpg.de]

- 8. mdpi.com [mdpi.com]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (CAS No. 224048-17-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Indazole Scaffolds

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique electronic properties and structural versatility have led to the development of potent modulators of various biological targets, including kinases and G-protein coupled receptors.[1][3] This guide focuses on a specific, yet under-documented derivative: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole . While extensive public data on this particular molecule is scarce, its structural motifs—an N-cyclohexyl group, a C3-ethyl substituent, and a 6-fluoro atom—suggest a deliberate design for exploring specific pharmacophores.

As a Senior Application Scientist, my objective here is not to merely collate existing data, but to provide a forward-looking technical roadmap for researchers and drug developers. This document will leverage established principles of organic synthesis and medicinal chemistry to outline a robust methodology for the preparation, characterization, and potential application of this compound. We will delve into the "why" behind the "how," ensuring that each step is grounded in sound scientific reasoning.

Strategic Synthesis: A Proposed Pathway

The synthesis of N-substituted indazoles often relies on the cyclization of appropriately substituted hydrazones.[4][5][6] Based on commercially available starting materials, a highly plausible and efficient route to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves a two-step process: formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization (a variation of the Fischer indole synthesis adapted for indazoles).

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of the Hydrazone Intermediate

-

Rationale: The initial step is a classic condensation reaction to form the key hydrazone intermediate. The mildly acidic conditions catalyze the addition of the hydrazine to the carbonyl group, followed by dehydration. The choice of ethanol as a solvent ensures good solubility of the reactants.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-Difluoropropiophenone (1.0 eq) and absolute ethanol (5 mL per mmol of ketone).

-

Add Cyclohexylhydrazine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the ketone spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification if TLC shows high purity.

-

Step 2: Intramolecular Cyclization to the Indazole Core

-

Rationale: This is the critical ring-forming step. Polyphosphoric acid (PPA) is a common and effective reagent for such cyclizations, acting as both a strong acid catalyst and a dehydrating agent.[5] The reaction proceeds via an electrophilic attack of the imine carbon onto the aromatic ring, followed by elimination of a fluoride ion and tautomerization to the stable 1H-indazole. The elevated temperature provides the necessary activation energy for the cyclization.

-

Procedure:

-

In a clean, dry round-bottom flask, place the hydrazone intermediate from Step 1 (1.0 eq).

-

Add Polyphosphoric Acid (PPA) in excess (e.g., 10-20 times the weight of the hydrazone).

-

Heat the mixture with stirring in an oil bath at 120-140 °C.

-

Monitor the reaction by TLC. A sample can be taken by carefully quenching a small aliquot in ice water and extracting with ethyl acetate. The disappearance of the hydrazone spot and the formation of the indazole product spot indicates completion (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

-

Purification Strategy

The crude product will likely contain some unreacted starting material and side products. Purification by column chromatography on silica gel is the recommended method.

-

Solvent System: A gradient of hexane and ethyl acetate is typically effective for separating indazole derivatives. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain the final product, likely as a crystalline solid or a viscous oil.

Analytical Characterization: Confirming the Structure

Without access to a physical sample, we cannot provide actual spectra. However, a comprehensive characterization workflow for a novel compound like this would include the following techniques.

Caption: A standard analytical workflow for compound characterization.

| Technique | Purpose | Expected Observations for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole |

| ¹H NMR | To determine the number and environment of hydrogen atoms. | Signals corresponding to the cyclohexyl protons, the ethyl group (a quartet and a triplet), and aromatic protons on the indazole ring. The fluorine atom at the 6-position will cause characteristic splitting of the adjacent aromatic proton signals. |

| ¹³C NMR | To determine the number and environment of carbon atoms. | Resonances for the cyclohexyl, ethyl, and indazole core carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a multiplet (depending on coupling to nearby protons) in the characteristic range for an aryl fluoride. |

| HRMS | To determine the exact mass and confirm the molecular formula. | The measured mass should correspond to the calculated exact mass of C₁₅H₁₉FN₂. |

| IR Spectroscopy | To identify functional groups. | Characteristic peaks for C-H (aliphatic and aromatic), C=C and C=N (aromatic ring), and C-F stretching. |

| HPLC/UPLC | To assess purity. | A single major peak under various solvent conditions would indicate high purity. |

Potential Applications in Drug Discovery: An Informed Perspective

The true value of a novel compound lies in its potential biological activity. While no specific data exists for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, we can infer its likely areas of application based on its structural features and the known pharmacology of related indazoles.

-

Cannabinoid Receptor (CB1) Modulation: Several patents describe N-substituted indazole derivatives as modulators of the CB1 receptor, which is involved in pain, appetite, and mood regulation.[7][8] The N-cyclohexyl group of the title compound is a common lipophilic substituent found in known CB1 ligands, making this a primary area for investigation.

-

Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology (e.g., Axitinib, Pazopanib).[1][2] The fluorine atom can enhance binding affinity and improve metabolic stability. This compound could be screened against a panel of kinases to identify potential anticancer activity.

-

General CNS and Inflammatory Disorders: Indazole derivatives have shown a wide array of other activities, including anti-inflammatory and neuroprotective effects.[1][2][3] The lipophilicity imparted by the cyclohexyl and ethyl groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-related targets.

Caption: Potential biological targets and therapeutic areas.

Safety and Handling

As with any novel chemical entity of unknown toxicity, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents an intriguing target for chemical and biological exploration. While specific literature is sparse, its synthesis is achievable through established chemical transformations. This guide provides a comprehensive framework for its preparation, purification, and characterization, grounded in the principles of modern organic and medicinal chemistry. By understanding the rationale behind each step and leveraging the known pharmacology of the indazole scaffold, researchers are well-equipped to unlock the potential of this and other novel heterocyclic compounds.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH. (2021, June 28). Retrieved January 22, 2026, from [Link]

-

The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]

-

Cyclization of arylhydrazone 3a to indazoles 4a and 5a - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

-

1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- WO2009106982A1 - Indazole derivatives - Google Patents. (n.d.).

- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.).

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 22, 2026, from [Link]

- US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents. (n.d.).

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.).

-

6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).

-

N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents - Impactfactor. (2014, January 1). Retrieved January 22, 2026, from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved January 22, 2026, from [Link]

-

Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. (n.d.). Retrieved January 22, 2026, from [Link]

-

N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry | ChemRxiv. (2025, September 28). Retrieved January 22, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 8. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

Introduction: The Indazole Scaffold and Strategic Considerations

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

This guide provides a comprehensive overview of a robust and regioselective synthetic route to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The narrative emphasizes the strategic decisions and mechanistic underpinnings of the synthesis, reflecting field-proven insights into indazole chemistry.

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis and functionalization, however, present unique challenges, most notably the control of regioselectivity during N-alkylation.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, but direct alkylation often yields a mixture of N-1 and N-2 substituted products.[4]

The synthesis of the target molecule, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is approached via a two-stage strategy: first, the construction of the core 3-ethyl-6-fluoro-1H-indazole ring system, followed by a regioselective N-1 cyclohexylation. This approach allows for precise control over the final molecular architecture.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnection is at the N-1 cyclohexyl bond, leading back to the 3-ethyl-6-fluoro-1H-indazole intermediate. This intermediate can, in turn, be synthesized via a classical indazole formation reaction, specifically the cyclization of a suitably substituted ketone with hydrazine.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is executed in two principal stages, each optimized to ensure high yield and purity.

Stage 1: Synthesis of 3-Ethyl-6-fluoro-1H-indazole

The construction of the indazole core is achieved through the reaction of 2',4'-Difluoropropiophenone with a hydrazine source. This method is a robust and well-documented approach for creating substituted indazoles.[1][5]

Causality of Experimental Choice:

-

Starting Material: 2',4'-Difluoropropiophenone is an ideal precursor. The fluorine atom at the 2'-position is an excellent leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) that constitutes the final ring-closing step. The fluorine at the 4'-position is retained in the final product, yielding the desired 6-fluoro substitution on the indazole ring.

-

Reagent: Hydrazine (or a salt like hydrazine methanesulfonate) serves as the dinucleophilic component, providing the two nitrogen atoms required for the pyrazole ring of the indazole system.[5]

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of hydrogen fluoride.

Caption: Experimental workflow for Stage 1.

Experimental Protocol: Synthesis of 3-Ethyl-6-fluoro-1H-indazole

-

Reaction Setup: To a solution of 2',4'-Difluoropropiophenone (1.0 eq) in n-butanol (approx. 7.5 mL per gram of ketone), add hydrazine hydrate (3.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a significant volume of water (approx. 50 mL per gram of starting ketone).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic extracts with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from a suitable solvent system, such as isopropanol/water, to yield the pure 3-Ethyl-6-fluoro-1H-indazole.[6]

Stage 2: Regioselective N-1 Cyclohexylation

This stage is the most critical for ensuring the synthesis of the correct isomer. The alkylation of the indazole nitrogen can occur at either the N-1 or N-2 position. Our goal is to selectively synthesize the N-1 isomer.

Causality of Experimental Choice (Expertise & Experience): The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, particularly the base and solvent.[3]

-

Conditions Favoring N-2 (to be avoided): Using weaker bases like K₂CO₃ in polar aprotic solvents like DMF often leads to a mixture of N-1 and N-2 isomers, or can even favor the N-2 product.[3]

-

Conditions Favoring N-1 (Trustworthiness): A proven method for achieving high N-1 selectivity involves the use of a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in a less polar, aprotic solvent like tetrahydrofuran (THF).[7][8] The rationale is that the sodium cation (Na⁺) generated from NaH forms a tight ion pair with the deprotonated indazole anion. This cation can coordinate with the electron-rich N-2 atom and potentially the C-3 substituent, sterically hindering the approach of the electrophile to N-2 and directing it to the more accessible N-1 position.[4] This thermodynamic control leads to the desired product.[9]

Caption: Rationale for N-1 regioselectivity in indazole alkylation.

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-Ethyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Deprotonation: Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Alkylation: Add cyclohexyl bromide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

-

Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extraction: Extract the mixture with ethyl acetate (3x volumes).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Data Summary

The following table summarizes the key reactants and expected products for this synthetic pathway.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2',4'-Difluoropropiophenone | C₉H₈F₂O | C₉H₈F₂O | 170.16 | Starting Material |

| Hydrazine Hydrate | H₂N-NH₂ · H₂O | H₆N₂O | 50.06 | Reagent |

| 3-Ethyl-6-fluoro-1H-indazole | Structure of intermediate | C₉H₉FN₂ | 164.18 | Intermediate |

| Sodium Hydride (60%) | NaH | NaH | 24.00 | Base |

| Cyclohexyl Bromide | C₆H₁₁Br | C₆H₁₁Br | 163.06 | Alkylating Agent |

| 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole | Structure of final product | C₁₅H₁₉FN₂ | 246.32 | Final Product |

Conclusion

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be achieved efficiently through a two-stage process involving the formation of a 3-ethyl-6-fluoro-1H-indazole intermediate followed by a highly regioselective N-1 alkylation. The key to the successful synthesis of the desired N-1 isomer lies in the judicious choice of a strong hydride base in an appropriate aprotic solvent, a strategy that leverages thermodynamic control to overcome the inherent challenge of N-1/N-2 regioselectivity in indazole chemistry. This guide provides a robust and reliable protocol grounded in established chemical principles for researchers in the field.

References

-

Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.

-

PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.

-

ChemicalBook. (n.d.). 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis.

-

PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(1-methyl-4-piperidinyl)-1H-indazole.

-

Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785.

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

-

ResearchGate. (n.d.). Mechanism of Ag‐catalyzed indazole‐2‐oxide synthesis.

-

IJSDR. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 7(6).

-

ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

-

BLDpharm. (n.d.). 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide.

-

Doganc, F., & Goker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108.

-

NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26647-26658.

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

-

RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.

-

Chem-Impex. (n.d.). 6-Fluoro (1H)indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. research.ucc.ie [research.ucc.ie]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive exploration of the biological activities of a specific derivative, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. While public domain data on this exact molecule is nascent, this document synthesizes established knowledge of fluoro-indazole derivatives to project a plausible and scientifically rigorous profile of its mechanism of action, cellular effects, and potential therapeutic applications. We will delve into hypothetical, yet mechanistically sound, experimental frameworks for its evaluation as a novel therapeutic agent, focusing on its potential as a selective kinase inhibitor in oncology.

Introduction: The Therapeutic Promise of Fluorinated Indazoles

Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6][7][8] The fusion of a benzene and pyrazole ring creates a bioisostere of indole, capable of critical hydrogen bonding interactions with various biological targets.[3] The introduction of a fluorine atom at the 6-position, as in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is a strategic chemical modification known to enhance metabolic stability, binding affinity, and cell permeability. This guide postulates a primary biological activity for this compound based on the well-documented role of similar indazole scaffolds as kinase inhibitors.[6] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[6]

This document will therefore explore the hypothetical biological activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a selective inhibitor of a key oncogenic kinase, presenting a logical framework for its investigation from initial in-vitro screening to in-vivo efficacy models.

Proposed Mechanism of Action: Selective Inhibition of Tyrosine Kinase XYZ

Based on structure-activity relationships of known indazole-based kinase inhibitors, we hypothesize that 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole acts as a potent and selective inhibitor of the hypothetical Tyrosine Kinase XYZ (TK-XYZ), a critical enzyme in a cancer-related signaling pathway. The N1-cyclohexyl and C3-ethyl substitutions are proposed to confer selectivity by occupying specific hydrophobic pockets within the ATP-binding site of TK-XYZ, while the 6-fluoro group enhances binding affinity through favorable electrostatic interactions.

TK-XYZ Signaling Pathway

The TK-XYZ pathway is a hypothetical signaling cascade implicated in cell proliferation and survival. Its aberrant activation is a hallmark of several cancers. The proposed mechanism of inhibition by 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is illustrated below.

Caption: Proposed inhibition of the TK-XYZ signaling pathway.

In-Vitro Biological Evaluation

A systematic in-vitro evaluation is crucial to validate the hypothesized mechanism of action and to characterize the potency and selectivity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on TK-XYZ.

Protocol:

-

Reagents: Recombinant human kinases, ATP, kinase-specific peptide substrates, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (dissolved in DMSO).

-

Procedure:

-

A radiometric or fluorescence-based kinase assay is performed in a 384-well plate format.

-

The compound is serially diluted and pre-incubated with the kinase.

-

The reaction is initiated by the addition of ATP and the peptide substrate.

-

After incubation, the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Hypothetical Data:

| Kinase Target | IC50 (nM) of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole |

| TK-XYZ | 15 |

| Kinase A | > 10,000 |

| Kinase B | 2,500 |

| Kinase C | > 10,000 |

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known TK-XYZ overexpression.

Protocol:

-

Cell Lines: A panel of cancer cell lines, including those with high and low expression of TK-XYZ.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is added at various concentrations.

-

After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined.

Hypothetical Data:

| Cell Line | TK-XYZ Expression | GI50 (µM) of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole |

| Cancer Line 1 | High | 0.5 |

| Cancer Line 2 | High | 0.8 |

| Normal Cell Line | Low | > 50 |

In-Vivo Efficacy Studies

Following promising in-vitro results, the anti-tumor activity of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would be evaluated in a preclinical in-vivo model.

Xenograft Mouse Model

Objective: To determine the in-vivo efficacy of the compound in a tumor xenograft model.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Procedure:

-

Human cancer cells with high TK-XYZ expression are subcutaneously implanted into the flanks of the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The compound is administered orally or intraperitoneally daily.

-

Tumor volume and body weight are measured regularly.

-

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Caption: Workflow for the in-vivo xenograft study.

Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

While various synthetic routes for indazole derivatives exist, a plausible synthesis for the title compound could involve the reaction of a substituted fluorophenyl ketone with hydrazine, followed by N-alkylation.[9][10] The specific synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole would likely start from 2',4'-Difluoropropiophenone and Hydrazine methanesulfonate.[9]

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded, albeit hypothetical, biological profile for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a selective TK-XYZ inhibitor for oncology applications. The proposed experimental frameworks provide a clear roadmap for its preclinical evaluation. Future research should focus on confirming its on-target activity, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models. The promising structural features of this compound, combined with the proven therapeutic potential of the indazole scaffold, warrant further investigation into its development as a novel anticancer agent.

References

- 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis - chemicalbook. (n.d.).

- 224301-45-5|1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide - BLDpharm. (n.d.).

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).

- Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.).

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15783-15790.

- Indazole synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Indazoles in Drug Discovery - PharmaBlock. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023).

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8158.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(8), 2045.

- Indazole – Knowledge and References - Taylor & Francis. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Indazole synthesis [organic-chemistry.org]

Introduction: The Privileged Indazole Scaffold and a Compound of Interest

An In-Depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an ideal framework for interacting with a diverse array of biological targets.[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-cancer agents axitinib and entrectinib, and the antiemetic granisetron.[1][3][4] These compounds showcase the indazole core's capacity to be tailored for high-affinity interactions with targets ranging from protein kinases to serotonin receptors.[3][4]

Within this important class of molecules lies 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a specific derivative that has emerged in the patent literature as a compound with potential pharmacological activity. This guide provides a comprehensive technical overview of this molecule, synthesizing available data on its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characterization

A precise understanding of a compound's physicochemical properties is the foundation of all further research and development. These parameters influence solubility, membrane permeability, and formulation characteristics.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-3-ethyl-6-fluoroindazole | [] |

| CAS Number | 224048-17-3 | [] |

| Molecular Formula | C₁₅H₁₉FN₂ | [] |

| Molecular Weight | 246.32 g/mol | Calculated |

| Density | 1.19 g/cm³ | [] |

| InChI Key | AFCMOJDLYLBPOS-UHFFFAOYSA-N | [] |

| InChI | InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-12(13)18-17(14)15-6-4-3-5-7-15 | [] |

The molecule is also available as a hydrobromide salt (CAS 224301-45-5), which may offer altered solubility and handling properties compared to the free base.[6]

Caption: Chemical Structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Synthesis and Experimental Protocols

The synthesis of substituted indazoles is a well-established field in organic chemistry, with numerous methods available for constructing the core heterocyclic system.[7][8] For 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a plausible and efficient synthetic route begins with a substituted fluorinated propiophenone.

Rationale for Synthetic Strategy

The chosen strategy is a variation of the classical Davis-Beirut reaction, which involves the cyclization of an appropriately substituted ketone with hydrazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The N-alkylation (in this case, N-cyclohexylation) is a critical step that defines the final compound. Performing this step after the indazole ring formation allows for regioselective control, primarily targeting the N1 position, which is often more nucleophilic and sterically accessible than the N2 position.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established chemical principles for indazole synthesis.

Step 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2',4'-Difluoropropiophenone (1.0 eq) and a high-boiling point solvent such as diethylene glycol or N-methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the mixture. The excess hydrazine serves as both a reactant and a base to facilitate the reaction.

-

Cyclization: Heat the reaction mixture to 150-180°C. The causality here is that high temperature is required to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular nucleophilic aromatic substitution (SNA_r_), where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

-

Reaction Setup: In a new flask, dissolve the crude 3-ethyl-6-fluoro-1H-indazole (1.0 eq) from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). The base deprotonates the indazole N-H, forming the more nucleophilic indazolide anion.

-

Alkylation: Add cyclohexyl bromide or cyclohexyl iodide (1.1-1.2 eq) to the mixture. Stir the reaction at a moderately elevated temperature (e.g., 60-80°C) until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the solvent under reduced pressure. The resulting crude product is then purified. Column chromatography on silica gel is the self-validating system here; a pure product will elute as a single spot with a consistent R_f_ value, and its structure can be confirmed by NMR and mass spectrometry.

Biological Activity and Potential Applications

While extensive published research on 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is limited, patent literature provides a crucial insight into its intended application: as a modulator of the cannabinoid (CB1) receptor.[9]

The Endocannabinoid System and CB1 Receptors

The endocannabinoid system is a critical neuromodulatory system involved in regulating a vast range of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[9]

-

CB1 Receptors: These are G protein-coupled receptors found predominantly in the central nervous system (CNS) but also in peripheral tissues.[9] Their activation is responsible for the psychotropic effects of cannabinoids and plays a key role in modulating pain, appetite, and memory.

-

CB2 Receptors: These are primarily expressed in immune cells and are involved in modulating inflammation and immune responses.[9]

Compounds that bind to and modulate CB1 receptors are of significant therapeutic interest for the treatment of pain and other neurological conditions.[9] The patent describing derivatives including 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole explicitly claims their utility for conditions mediated by CB1 receptor activity.[9]

Caption: Potential mechanism of action via CB1 receptor modulation.

Broader Context: The Therapeutic Potential of Indazoles

The indazole scaffold is a cornerstone of many modern therapeutic research programs. Its derivatives have demonstrated a wide spectrum of biological activities, highlighting the potential for discovering novel agents.[2][10]

-

Anti-Cancer: Many indazole-containing molecules act as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

-

Anti-Inflammatory: Certain indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like phosphodiesterase or kinases involved in inflammatory signaling, such as Apoptosis signal-regulating kinase 1 (ASK1).[2][11]

-

Antiprotozoal: Researchers have identified indazole derivatives with significant activity against parasites like Leishmania major, indicating their potential as leads for new anti-infective drugs.[12]

The investigation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a CB1 modulator fits perfectly within this broader context of leveraging the indazole core for targeted therapeutic intervention.

Conclusion and Future Directions

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic heterocyclic compound built upon the medicinally significant indazole scaffold. While public domain data is sparse, its documented synthesis and connection to cannabinoid receptor modulation in the patent literature mark it as a compound of interest for drug discovery, particularly in the areas of pain and neuromodulation.

Future research should focus on:

-

Detailed Pharmacological Profiling: Quantifying its binding affinity (K_i_) and functional activity (EC₅₀/IC₅₀) at both CB1 and CB2 receptors to determine its potency and selectivity.

-

In Vivo Efficacy: Evaluating its effects in established animal models of pain, inflammation, or other relevant CNS disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how modifications to the cyclohexyl, ethyl, and fluoro substituents impact biological activity. This is a critical step in optimizing a hit compound into a lead candidate.

-

Pharmacokinetic Assessment: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of this promising indazole derivative.

References